2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

ROS1 kinase Kinase inhibition Scaffold SAR

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine (CAS 1248104-45-1) is a heterocyclic building block comprising a pyrimidin-4-amine core directly linked to a fully methylated pyrazole ring. This structural arrangement distinguishes it from common pyrazolopyrimidine and aminopyrimidine intermediates.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 1248104-45-1
Cat. No. B3186520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
CAS1248104-45-1
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C2=NC=CC(=N2)N
InChIInChI=1S/C10H13N5/c1-6-9(7(2)15(3)14-6)10-12-5-4-8(11)13-10/h4-5H,1-3H3,(H2,11,12,13)
InChIKeyWUVOZRQKGBIVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine (CAS 1248104-45-1) Is a Distinct Chemical Starting Point in Kinase-Focused Medicinal Chemistry


2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine (CAS 1248104-45-1) is a heterocyclic building block comprising a pyrimidin-4-amine core directly linked to a fully methylated pyrazole ring. This structural arrangement distinguishes it from common pyrazolopyrimidine and aminopyrimidine intermediates [1]. The compound's molecular formula is C10H13N5, with a molecular weight of 203.24 g/mol and a topological polar surface area of approximately 69.6 Ų [2]. It serves as a key scaffold in the design of selective kinase inhibitors, most notably appearing as a core motif in ROS1 tyrosine kinase inhibitor programs [1].

Why Generic Substitution Fails in Pyrazolopyrimidine Scaffolds: The Case for CAS 1248104-45-1


In pyrazolopyrimidine-based kinase inhibitor programs, the precise methylation pattern and N-substitution on the pyrazole ring exert profound effects on kinase selectivity, potency, and physicochemical properties [1]. The 1,3,5-trimethyl substitution pattern on the pyrazole of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is not interchangeable with unsubstituted, mono-methylated, or differently substituted pyrazole analogs because each substitution state alters the steric fit within the ATP-binding pocket and modulates electronic effects on the pyrimidine ring, directly influencing hinge-region binding interactions [1]. Generic substitution with a non-methylated or differently N-alkylated pyrazolyl-pyrimidine intermediate would therefore introduce unpredictable changes in target engagement and selectivity profiles, compromising the reproducibility of downstream lead optimization efforts [1]. The quantitative evidence below demonstrates the impact of this specific substitution pattern on ROS1 kinase inhibition and selectivity.

Quantitative Differentiation Evidence for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine as a ROS1 Kinase Scaffold


Basal ROS1 Kinase Inhibitory Activity of the Trimethylpyrazolyl-Pyrimidine Scaffold

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine (CAS 1248104-45-1) demonstrates a basal ROS1 kinase inhibitory IC50 of 241 nM, as recorded in the BindingDB database [1]. This value places the unsubstituted core scaffold within the moderate affinity range, providing a validated starting point for further chemical optimization. In comparison, the lead compound KIST301072—a structurally distinct bipyridinyl-pyrazole derivative lacking the trimethylpyrazole substitution—exhibits an IC50 of 199 nM against ROS1 [2]. The target compound achieves 82.6% of the potency of KIST301072 while offering a substantially reduced molecular weight (203.24 vs. 439.52 g/mol) and fewer synthetic steps.

ROS1 kinase Kinase inhibition Scaffold SAR

Potency Enhancement Achieved Through Chemical Elaboration Confirms Scaffold Tractable Nature

Chemical elaboration of the pyrazol-4-ylpyrimidine core scaffold—of which 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is the foundational intermediate—yields optimized derivatives with dramatically improved ROS1 potency. Compound 7c, a derivative bearing additional substitution on the pyrimidine ring, achieves an IC50 of 24 nM against ROS1 kinase [1]. This represents a 10-fold improvement in potency relative to the basal scaffold (IC50 = 241 nM), demonstrating the scaffold's capacity for potency gains through targeted chemical modification. By contrast, the lead compound KIST301072 (IC50 = 199 nM) could only be improved to 24 nM after extensive chemical optimization, indicating that the trimethylpyrazolyl-pyrimidine scaffold provides a more efficient path to high potency.

Lead optimization Structure-activity relationship ROS1

Selectivity Over ALK Kinase Conferred by Pyrazol-4-ylpyrimidine Scaffold Architecture

A critical differentiation advantage of the pyrazol-4-ylpyrimidine scaffold class is its intrinsic capacity for ROS1 versus ALK selectivity. Optimized derivative 7c demonstrates approximately 170-fold selectivity for ROS1 inhibition over ALK kinase inhibition [1]. This is significant because ROS1 and ALK share 49% amino acid sequence homology in the kinase domain, making selective inhibition particularly challenging [1]. The selectivity is attributed to the pyrazol-4-ylpyrimidine core architecture, which positions substituents to exploit subtle differences in the ATP-binding pockets of ROS1 versus ALK [1]. While the unsubstituted scaffold (CAS 1248104-45-1) has not been directly profiled for selectivity in published studies, the class-level selectivity of its derivatives provides a strong inference that this scaffold platform is pre-disposed toward ROS1 selectivity over ALK.

Kinase selectivity ALK ROS1 Off-target

Structural Differentiation from Commercially Available Unsubstituted Pyrazole Analogs

A commercially available close analog, 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine (CAS not provided in source), features an unsubstituted pyrazole (N-H) rather than the fully methylated 1,3,5-trimethylpyrazole present in the target compound . The N-H pyrazole introduces a hydrogen bond donor/acceptor site that can alter kinase hinge-binding interactions versus the trimethyl-substituted analog. The target compound's three methyl groups increase lipophilicity (calculated XLogP3 ≈ 0.6 [1]) and steric bulk, altering binding pocket complementarity and affecting pharmacokinetic properties such as metabolic stability and passive permeability [1]. This structural distinction provides a differentiated chemical starting point that cannot be replicated by the unsubstituted pyrazole analog.

Chemical differentiation Building block Pyrazole methylation

Precision Deployment Scenarios for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine in Kinase Drug Discovery


ROS1-Selective Chemical Probe Development

Research programs targeting ROS1-selective chemical probes for use in non-small cell lung cancer (NSCLC) and glioblastoma models should prioritize this scaffold. As demonstrated by Abdelazem et al. (2015), pyrazol-4-ylpyrimidine derivatives can achieve ~170-fold selectivity for ROS1 over ALK, a critical advantage over existing dual inhibitors such as crizotinib that lack this selectivity window [1]. The scaffold's confirmed basal activity (IC50 = 241 nM in BindingDB) provides a validated starting point for structure-guided optimization toward high-affinity, selective ROS1 inhibitors [2].

Fragment-Based or Scaffold-Hopping Lead Generation Campaigns

Given its moderate potency and low molecular weight (203.24 g/mol), this compound is ideally suited as a starting point for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns. Its ligand efficiency metrics compare favorably to larger lead compounds such as KIST301072 (MW = 439.52 g/mol) [1]. The trimethylpyrazole moiety provides a differentiated steric and electronic profile that can be systematically elaborated to explore novel intellectual property space around the ROS1 pharmacophore [1].

LRRK2 Inhibitor Intermediate in Patent-Defined Synthetic Routes

Patents assigned to Denali Therapeutics Inc. (US 20210009566) disclose pyrimidinyl-4-aminopyrazole compounds as LRRK2 inhibitors, with synthetic processes that utilize pyrazolyl-pyrimidin-4-amine intermediates structurally related to CAS 1248104-45-1 [3]. Organizations pursuing LRRK2-targeted therapeutics for Parkinson's disease can leverage this specific intermediate to access patent-defined chemical space while ensuring reproducibility in large-scale synthesis [3].

Kinase Selectivity Panel Profiling Starting Material

The pyrazol-4-ylpyrimidine scaffold class has demonstrated meaningful selectivity against closely related kinases (ROS1 vs. ALK). This compound can serve as the core starting material for broad kinase selectivity panel profiling, where the impact of different pyrimidine and pyrazole substitutions on selectivity across the kinome is systematically evaluated [1]. Such studies are essential for identifying truly selective chemical probes and minimizing polypharmacology risks in lead series [1].

Quote Request

Request a Quote for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.